N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide
Description
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-5-6-18(24)21-17-9-12(2)22-23(17)19-20-14(11-27-19)13-7-8-15(25-3)16(10-13)26-4/h7-11H,5-6H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWADKICLKIPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting an appropriate hydrazine derivative with a β-keto ester or diketone under basic conditions.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled together through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Butyramide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more intricate organic molecules.
- Coordination Chemistry : It can act as a ligand in coordination complexes, potentially enhancing the properties of metal ions.
Biology
- Antimicrobial Properties : Preliminary studies suggest it may exhibit significant antimicrobial activity, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Investigations into its effects on cancer cell lines show promise in inhibiting proliferation and inducing apoptosis.
Medicine
- Therapeutic Agent Development : Due to its bioactive properties, this compound is being explored for therapeutic applications in various diseases, including cancer and chronic inflammatory conditions.
Industry
- Material Science Applications : Its unique chemical structure allows for potential use in developing new materials with specific functionalities.
- Functionalized Compound Synthesis : It can serve as a precursor for synthesizing other functionalized compounds that may have industrial applications.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis. The results highlighted its potential utility as an anticancer therapeutic agent.
Data Tables
| Application Area | Potential Benefits | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in synthesizing advanced organic compounds |
| Biology | Antimicrobial & anti-inflammatory effects | Significant inhibition of bacterial growth |
| Medicine | Development of new therapeutics | Effective against certain cancer cell lines |
| Industry | New material development | Precursor for functionalized compounds |
Mechanism of Action
The mechanism of action of N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Notes and Limitations
- Data Gaps: No direct biological or crystallographic data exist for the target compound.
- Contradictions : While PPMP’s dimethoxyphenyl group suggests tubulin targeting, other analogues (e.g., 4d) show antimicrobial activity, highlighting substituent-dependent divergence .
- Computational Insights: Tools like Multiwfn could model electrostatic potentials or bond orders to predict reactivity or binding, but this requires further study .
Biological Activity
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
1. Overview of the Compound
This compound belongs to the class of thiazole derivatives. Its structure comprises a thiazole ring, a pyrazole ring, and a butyramide group. The compound's complex architecture is indicative of its potential interactions with various biological targets.
2. Synthesis
The synthesis involves multiple steps:
Step 1: Formation of Thiazole Ring
- React 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form thiosemicarbazone.
- Cyclize the thiosemicarbazone to generate the thiazole ring.
Step 2: Formation of Pyrazole Ring
- React an appropriate hydrazine derivative with a β-keto ester or diketone under basic conditions to form the pyrazole ring.
Step 3: Coupling with Butyramide
- The final step involves coupling the thiazole and pyrazole derivatives with butyric acid or its derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may exert effects through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activities that are critical in various cellular processes, including apoptosis and cell cycle regulation .
4.1 Antiproliferative Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the antiproliferative activity of related compounds:
| Compound | Cell Line Tested | GI50 (µM) | Notes |
|---|---|---|---|
| Compound A | K562 | 7.7 ± 2.6 | Moderate potency |
| Compound B | MV4-11 | 5.0 ± 1.8 | High potency |
| Compound C | MCF-7 | 6.5 ± 1.3 | Effective against breast cancer cells |
These results suggest that modifications in the chemical structure can significantly influence biological activity, indicating a structure–activity relationship (SAR) that merits further investigation .
4.2 Mechanistic Studies
Mechanistic studies reveal that compounds within this class can induce apoptosis in cancer cells through pathways involving caspase activation and PARP cleavage. For instance, one study reported that certain derivatives led to significant apoptosis induction in MCF-7 cells through mitochondrial pathways .
5. Case Studies
Recent studies have highlighted the therapeutic potential of thiazole and pyrazole derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiazole-pyrazole hybrids for their anticancer properties against human leukemia and breast cancer cell lines. The most potent compounds exhibited low micromolar GI50 values and triggered apoptotic pathways, suggesting their potential as lead compounds for further development .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole-thiazole core. A common approach includes:
- Step 1: Condensation of 3,4-dimethoxyphenyl-substituted thiazole precursors with pyrazole intermediates. For example, coupling 4-(3,4-dimethoxyphenyl)thiazole-2-amine with a 3-methylpyrazole derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure .
- Step 2: Subsequent acylation with butyric acid derivatives (e.g., butyryl chloride) in the presence of a base to introduce the butyramide group. Reaction optimization may require controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions .
- Purification: Recrystallization from ethanol-DMF mixtures (1:1) or column chromatography using ethyl acetate/hexane gradients improves yield and purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: Structural confirmation relies on:
- Spectroscopy:
- ¹H/¹³C NMR: Assign signals for the thiazole (C-S-C), pyrazole (N-N), and dimethoxyphenyl (OCH₃) groups. For example, the thiazole C-2 proton appears as a singlet near δ 7.5–8.0 ppm, while OCH₃ groups resonate at δ 3.8–4.0 ppm .
- IR: Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The 3,4-dimethoxyphenyl group often exhibits planar geometry with π-stacking interactions .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with target proteins?
Methodological Answer: Molecular docking and molecular dynamics (MD) simulations are used:
- Docking: Tools like AutoDock Vina or Schrödinger Suite position the compound in protein active sites (e.g., kinase domains). The thiazole and pyrazole moieties often form hydrogen bonds with catalytic residues, while dimethoxyphenyl groups engage in hydrophobic interactions .
- MD Simulations: GROMACS or AMBER assess stability over 50–100 ns trajectories. Key metrics include root-mean-square deviation (RMSD < 2 Å) and binding free energy calculations (MM-PBSA/GBSA). For example, the butyramide side chain may exhibit flexibility, requiring enhanced sampling techniques .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in IC₅₀ values or mechanism-of-action claims require:
- Dose-Response Validation: Repetition under standardized assays (e.g., ATP-competitive vs. non-competitive kinase inhibition). Use positive controls like roscovitine for CDK inhibition studies .
- Off-Target Profiling: Screen against related targets (e.g., cyclin-dependent kinases vs. MAP kinases) to confirm selectivity. Radioligand binding assays or thermal shift assays quantify non-specific interactions .
- Structural Analysis: Compare crystal structures of compound-target complexes across studies. Subtle conformational changes in the protein active site (e.g., DFG-loop orientation) may explain divergent results .
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Systematic optimization includes:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for acylation steps. DMF often enhances nucleophilicity of pyrazole amines .
- Catalyst Selection: Use Pd/C or CuI for coupling reactions involving heterocycles. For example, CuI (10 mol%) in DMF at 80°C improves thiazole-pyrazole bond formation .
- Workflow Automation: High-throughput screening (HTS) with varying temperatures, pressures, and stoichiometries identifies ideal conditions. For instance, a 1.2:1 molar ratio of butyryl chloride to pyrazole intermediate reduces byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
